Physicochemical Properties vs. Non-Oxidized Analogue
The N-oxidation of 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) to form 3-(3-Chlorophenylethyl)pyridine N-Oxide (CAS 31255-47-7) results in a dramatic shift in key physicochemical properties. The N-oxide derivative exhibits a significantly lower predicted pKa (0.89 ± 0.10) and a lower LogP (3.55) compared to its parent non-oxidized amine, which has a predicted pKa of ~5.2 (pyridine nitrogen) .
| Evidence Dimension | pKa and LogP |
|---|---|
| Target Compound Data | pKa: 0.89 ± 0.10 (Predicted); LogP: 3.55 |
| Comparator Or Baseline | 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9): pKa: ~5.2 (Predicted pyridine N); LogP: Not directly comparable due to different ionization state. |
| Quantified Difference | pKa is reduced by >4 log units, indicating the N-oxide is a neutral species under typical reversed-phase LC conditions (pH ~2-8) whereas the parent amine is ionized. |
| Conditions | Predicted values from Chemicalize/ACD/Labs algorithms as reported in vendor databases. |
Why This Matters
This difference in ionization and lipophilicity directly impacts analytical method development, ensuring the correct selection of this specific N-oxide impurity standard for developing accurate and reproducible HPLC methods for Loratadine purity.
